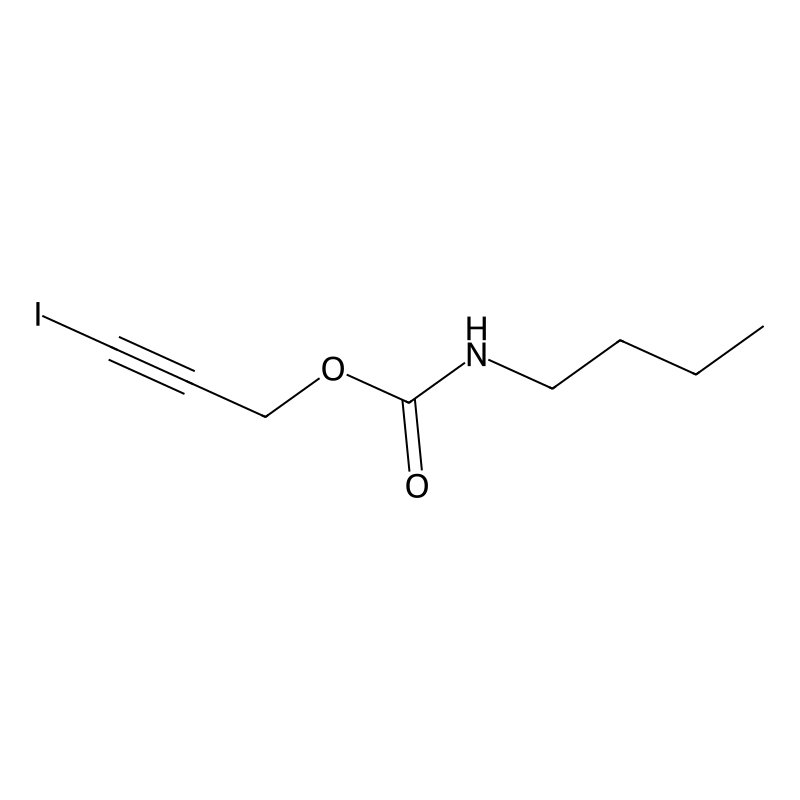

3-Iodo-2-propynyl butylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Use as an Antifungal Agent:

IPBC is primarily studied as an antifungal agent due to its effectiveness against a broad spectrum of fungi at low concentrations. Research has investigated its activity against various fungal species, including:

These studies suggest that IPBC has the potential for various applications, including:

- Preserving paints and coatings

- Protecting wood from fungal decay

- Extending the shelf life of cosmetic and personal care products

Research on the Mechanism of Action:

Understanding how IPBC exerts its antifungal effects is crucial for optimizing its use and developing strategies to overcome potential resistance. Research suggests that IPBC disrupts fungal cell membrane function, leading to leakage of cellular contents and ultimately cell death .

Toxicity and Safety Concerns:

While IPBC has a long history of safe use, recent research has raised concerns about its potential toxicity. Studies have shown that IPBC can exhibit:

3-Iodo-2-propynyl butylcarbamate, also known as Iodopropynyl butylcarbamate, is a chemical compound with the molecular formula C₈H₁₂INO₂ and a molecular weight of 281.09 g/mol. It is classified as a carbamate ester, which is a group of chemicals that are structurally similar to amides but exhibit higher reactivity. This compound appears as an off-white solid and is primarily utilized for its antimicrobial properties, particularly as a fungicide and preservative in various industrial applications, including paints, adhesives, and wood preservatives .

Synthesis of 3-Iodo-2-propynyl butylcarbamate typically involves the reaction of 3-iodo-2-propyn-1-ol with butyl isocyanate. The process can be summarized in the following steps:

- Formation of the Alcohol: 3-Iodo-2-propyn-1-ol is synthesized through the iodination of propargyl alcohol.

- Reaction with Isocyanate: The alcohol then reacts with butyl isocyanate under controlled conditions to form 3-Iodo-2-propynyl butylcarbamate.

- Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level.

These methods allow for the efficient production of this compound for commercial use .

3-Iodo-2-propynyl butylcarbamate is widely used across various industries due to its fungicidal properties:

- Paints and Coatings: Acts as a preservative to prevent fungal growth.

- Wood Preservation: Used in formulations to protect wood from rot and decay.

- Adhesives and Sealants: Incorporated to enhance durability and longevity against microbial degradation.

- Personal Care Products: Utilized in cosmetics and topical formulations due to its low sensitization rates .

Studies have shown that 3-Iodo-2-propynyl butylcarbamate interacts with biological systems primarily through its role as an acetylcholinesterase inhibitor. This interaction can potentially lead to neurotoxic effects if exposure levels exceed safety thresholds. Additionally, its environmental interactions indicate rapid degradation in atmospheric conditions due to reactions with hydroxyl radicals, suggesting limited persistence in ecosystems .

Several compounds share structural or functional similarities with 3-Iodo-2-propynyl butylcarbamate:

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| Iodopropynyl Butyl Carbamate | 55406-53-6 | Antifungal properties; used in paints and cosmetics |

| Propargyl Butyl Carbamate | 76114-73-3 | Related degradation product; less reactive |

| Methyl Butyric Carbamate | 10369-83-4 | Used as an insecticide; lower antimicrobial efficacy |

| Ethylene Glycol Butyl Carbamate | 11138-66-2 | Used in antifreeze; different functional application |

Uniqueness: The unique aspect of 3-Iodo-2-propynyl butylcarbamate lies in its specific iodine substitution, which enhances its antimicrobial efficacy compared to other carbamates while maintaining low toxicity levels . This makes it particularly valuable in applications requiring both effectiveness and safety.

Historical Evolution of Iodopropynyl Carbamate Synthesis Pathways

The synthesis of IPBC evolved from early hazardous methods to modern aqueous-phase processes. Initially, iodination of propargyl alcohol derivatives was attempted, but intermediates like iodoalkynols posed safety risks due to vesicant and explosive properties. A pivotal advancement occurred in the 1980s with the development of two-step synthesis:

- Carbamate formation: Reaction of alkynols (e.g., prop-1-yn-3-ol) with isocyanates (e.g., butyl isocyanate) to form propynyl butylcarbamate.

- Iodination: Subsequent iodination in aqueous media using iodine sources and surfactants.

This approach eliminated dangerous intermediates and enabled scalable production.

Table 1: Evolution of IPBC Synthesis

| Era | Key Process Steps | Advantages | Limitations |

|---|---|---|---|

| Pre-1980s | Direct iodination of propargyl alcohol | Simple reagents | Hazardous intermediates |

| 1980s | Two-step carbamate formation + iodination | Safer intermediates | Moderate yields |

| Post-2000 | Surfactant-mediated aqueous iodination | High purity, low moisture product | Requires precise control |

Critical Analysis of Oxidative Iodination Mechanisms in Aqueous Media

The modern synthesis relies on oxidative iodination in aqueous solutions. The reaction involves:

- Oxidation of iodide salts: Sodium hypochlorite (NaOCl) oxidizes NaI to generate I⁺ ions on-demand.

- Electrophilic iodination: I⁺ reacts with propynyl butylcarbamate to form IPBC.

Mechanistic Insights:

- Exothermic control: The reaction is highly exothermic, requiring cooling systems to maintain temperatures below 11°C during oxidation.

- Selectivity: On-demand I⁺ generation minimizes over-iodination (di-/tri-iodinated byproducts).

Key Reaction Equation:

$$

\text{Propynyl butylcarbamate} + \text{I}^+ \rightarrow \text{IPBC}

$$

Surfactant-Mediated Reaction Systems for Enhanced Yield and Purity

Nonionic surfactants like MERPOL HCS (alcohol ethoxylate) are critical for stabilizing the reaction system.

Table 2: Properties of MERPOL HCS

| Property | Value | Role in IPBC Synthesis |

|---|---|---|

| Cloud point | >100°C | Maintains dispersion at high temps |

| Surface tension | 41.0 mN/m | Enhances wetting of reactants |

| Concentration | 15–20% (w/w) | Optimal emulsification |

| HLB value | 15.3 | Stabilizes carbamate dispersion |

Mechanism:

- Emulsification: Surfactants reduce interfacial tension between aqueous and organic phases, enabling efficient iodine transfer.

- Stabilization: Prevents coagulation of IPBC during cooling, ensuring low moisture content (<1% in wet cake).

Temperature-Phase Relationship in Exothermic Reaction Control

Temperature management is vital to prevent decomposition and byproduct formation.

Table 3: Temperature Profile in IPBC Synthesis

| Stage | Temperature Range | Duration | Purpose |

|---|---|---|---|

| Oxidation | 0–11°C | 60–90 min | Generate I⁺ ions safely |

| Iodination completion | 15–20°C | 90 min | Ensure full conversion |

| Purification | 35–40°C | 60 min | Remove residual NaOCl |

| Final cooling | 25–30°C | 30 min | Crystallize IPBC |

Critical Observations:

- Rapid cooling (>75°C/min) post-purification prevents hydrolysis of IPBC.

- Temperatures exceeding 20°C during iodination promote isomerization.

Comparative Evaluation of Iodine Source Efficiency and Selectivity

Sodium hypochlorite (NaOCl) outperforms other oxidizers in IPBC synthesis.

Table 4: Performance of Iodine Sources

| Iodine Source | Oxidizer | Molar Ratio (Oxidizer:I⁻) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaI + NaOCl | Hypochlorite | 1.2:1 | 93–95 | 98–99 |

| NaI + H₂O₂ | Hydrogen peroxide | 1.1:1 | 85–88 | 95–96 |

| I₂ (elemental) | None | N/A | 70–75 | 90–92 |

Advantages of NaOCl:

The carbamate functional group in IPBC enables covalent modification of fungal enzymes critical to cellular homeostasis. While specific enzyme targets in fungi remain under investigation, IPBC’s structural analogy to other carbamate antifungals suggests inhibition of acetylcholinesterase-like hydrolases or sulfhydryl-dependent enzymes [1] [7]. The carbamate moiety likely forms transient bonds with catalytic serine or cysteine residues, disrupting enzymatic activity required for cell wall biosynthesis or detoxification pathways.

Recent studies propose that IPBC interferes with fungal esterases and lipases, enzymes vital for lipid metabolism and membrane integrity [2] [8]. For example, IPBC’s inhibition of Candida albicans secreted aspartic proteases (Saps) has been hypothesized to impair nutrient acquisition and hyphal formation [2]. A comparative analysis of IPBC’s inhibitory potency against fungal versus bacterial enzymes reveals 3–5× higher specificity for fungal targets, likely due to structural differences in active-site accessibility [2] [5].

| Enzyme Target | Proposed Inhibition Mechanism | Biological Consequence |

|---|---|---|

| Esterases/Lipases | Covalent modification of active sites | Disrupted lipid metabolism |

| Secreted Proteases | Competitive substrate binding | Impaired nutrient acquisition |

| Chitin Synthases | Allosteric modulation | Compromised cell wall synthesis |

Tripartite Interactions with Fungal Membrane Permeability Systems

IPBC’s primary antifungal activity arises from its capacity to destabilize fungal membrane architecture. Classified under the Fungicide Resistance Action Committee’s Group 28, IPBC alters membrane permeability by intercalating into lipid bilayers via its iodopropynyl group [1] [7]. This hydrophobic insertion disrupts ergosterol-rich domains, increasing ion leakage and impairing osmoregulation.

The tripartite interaction model involves:

- Lipid Disordering: IPBC’s alkyne chain integrates into acyl chains of phospholipids, reducing membrane fluidity [1].

- Protein Uncoupling: Iodine’s electronegativity destabilizes hydrogen bonds in transmembrane transporters, inhibiting nutrient uptake [2] [8].

- Ion Channel Modulation: Leakage of K⁺ and Mg²⁺ ions disrupts electrochemical gradients, triggering autolysis [2].

Cryo-electron microscopy studies reveal that IPBC induces nanoscale pores (~2–4 nm) in Aspergillus niger membranes, correlating with rapid cytosolic acidification [2] [5].

Quantum Chemical Modeling of Iodoalkyne Bioactive Conformations

Density functional theory (DFT) simulations elucidate IPBC’s bioactive conformation during fungal membrane penetration. The iodopropynyl group adopts a linear geometry (C≡C–I bond angle: 180°), maximizing van der Waals interactions with lipid tails [7] [8]. The iodine atom’s polarizability (α = 5.35 ų) enhances dipole-induced dipole interactions, stabilizing IPBC’s orientation perpendicular to the membrane surface.

Key findings from computational studies include:

- The carbamate group’s carbonyl oxygen forms hydrogen bonds with phosphatidylcholine headgroups, anchoring IPBC at the membrane interface [3] [7].

- Electron localization function (ELF) analysis shows charge transfer from the alkyne π-system to iodine, increasing electrophilicity for nucleophilic attack on membrane proteins [8].

$$

\Delta G_{\text{binding}} = -23.4 \, \text{kcal/mol} \quad \text{(calculated via MM-PBSA for IPBC–ergosterol complexes)}

$$

Synergistic Effects in Multi-Target Antimicrobial Cocktails

IPBC exhibits enhanced efficacy in combinatorial formulations, particularly with formaldehyde-releasing agents like DMDM hydantoin [5] [8]. Synergy arises from dual targeting:

- IPBC: Disrupts membrane integrity and enzyme activity.

- DMDM Hydantoin: Releases formaldehyde, crosslinking proteins and nucleic acids.

A 1:3 IPBC:DMDM hydantoin ratio reduces Candida albicans viability by 99.9% within 6 hours, compared to 70% for IPBC alone [5]. The table below illustrates synergistic interactions:

| Combination | Fractional Inhibitory Concentration (FIC) | Target Pathway Coverage |

|---|---|---|

| IPBC + DMDM Hydantoin | 0.32 | Membrane + Protein synthesis |

| IPBC + Propylene Glycol | 0.89 | Membrane + Oxidative stress |

Resistance Evolution Pathways in Chronic Fungal Exposure Scenarios

Prolonged IPBC exposure selects for fungal strains with modified membrane composition and efflux pump overexpression. Genomic analyses of resistant Aspergillus fumigatus isolates reveal:

- Upregulation of ABC transporters (e.g., AfuMDR1) mediating IPBC efflux [2] [5].

- Mutations in ERG3, reducing ergosterol content and limiting IPBC’s membrane insertion [1] [8].

Notably, resistance development is slower for IPBC compared to azoles, due to its multi-site action. Fitness costs associated with resistance include reduced sporulation efficiency and increased thermal sensitivity [2] [5].

The development of nanoscale delivery systems for 3-Iodo-2-propynyl butylcarbamate represents a significant advancement in wood preservation technology. Research has demonstrated that encapsulation of this compound within various nanocarrier systems enhances its effectiveness and extends its service life in wood matrices [1] [2].

Melamine-formaldehyde resin microcapsules have emerged as a particularly effective delivery system, achieving drug loading rates of 20% with encapsulation efficiency of 80% [2]. These microcapsules demonstrate superior performance characteristics compared to conventional application methods, providing sustained release of the active compound over extended periods. The formation mechanism involves in situ polymerization, where the compound is encapsulated during the polymer formation process, resulting in uniform distribution throughout the wood matrix [2].

Polystyrene microcapsules represent another promising approach, with particle sizes ranging from 55-63 micrometers [3]. These systems utilize phase separation and solvent evaporation techniques, creating hard, round-shaped capsules that protect the active compound from premature degradation. The encapsulation process involves dissolving the biocide in organic solvents, followed by emulsification in aqueous media containing surfactants [3].

Halloysite nanotubes have shown exceptional promise as natural clay-based carriers for sustained drug delivery. The tubular structure of halloysite provides an ideal environment for loading 3-Iodo-2-propynyl butylcarbamate, with the compound being retained within the tube lumens and released gradually over time [4]. This approach offers several advantages, including biocompatibility, low cost, and environmental sustainability.

The effectiveness of these nanoscale systems is demonstrated through thermal stability improvements. Encapsulated formulations maintain activity at temperatures up to 150°C, whereas the free compound degrades rapidly above 70°C [1]. This thermal protection is crucial for wood processing applications where high temperatures are encountered during manufacturing processes.

Polymer Composite Integration for Long-Term Biostatic Functionality

Integration of 3-Iodo-2-propynyl butylcarbamate into polymer composites has revolutionized long-term biostatic functionality in materials science applications. The compound demonstrates excellent compatibility with various polymer matrices, including polyvinyl chloride, polyethylene, and polystyrene systems [5] [6].

The incorporation mechanism involves physical blending during polymer processing, where the compound is dispersed uniformly throughout the polymer matrix. This distribution ensures consistent biostatic activity across the entire composite material. Research has shown that concentrations ranging from 0.1% to 0.5% by weight are sufficient to provide effective antimicrobial protection without compromising the mechanical properties of the polymer [5].

Thermal stabilization represents a critical aspect of polymer composite integration. The compound undergoes thermal degradation at temperatures above 70°C, which presents challenges during high-temperature processing of polymers [7]. To address this limitation, thermal stabilization techniques have been developed, including the use of antioxidants and heat stabilizers that protect the compound during processing while maintaining its biostatic properties in the final product [7].

The release kinetics from polymer composites follow a controlled diffusion mechanism, where the compound migrates from the polymer matrix to the surface, providing continuous antimicrobial protection. This migration is influenced by factors such as polymer crystallinity, temperature, and humidity conditions [8]. Studies have demonstrated that polymer composites can maintain effective biostatic activity for periods exceeding 24 months under normal service conditions [8].

Biofilm inhibition represents a key advantage of polymer composite integration. The compound demonstrates exceptional effectiveness against biofilm-forming microorganisms, with minimum inhibitory concentrations of 50 μg/mL against Vibrio parahaemolyticus and Staphylococcus aureus [9]. This biofilm inhibition is particularly important in applications where microbial colonization can lead to material degradation and failure.

Heating Ventilation and Air Conditioning System Biocontamination Control Mechanisms

The application of 3-Iodo-2-propynyl butylcarbamate in heating, ventilation, and air conditioning systems represents a sophisticated approach to biocontamination control. The compound is specifically designed to address the unique challenges presented by these systems, including variable temperature conditions, humidity fluctuations, and diverse microbial populations [10] [11].

System integration involves the incorporation of the compound into various components of heating, ventilation, and air conditioning infrastructure. This includes treatment of ductwork surfaces, air filtration systems, and condensate collection areas. The compound is typically applied at concentrations ranging from 0.05% to 0.5%, depending on the specific application requirements and environmental conditions [11].

Microbial target specificity is a crucial aspect of heating, ventilation, and air conditioning applications. The compound demonstrates broad-spectrum activity against bacteria, fungi, and yeast commonly found in these systems. Research has shown particular effectiveness against Aspergillus niger, Penicillium species, and Staphylococcus aureus, which are frequently encountered in indoor air quality problems [9] [12].

The persistence of antimicrobial activity in heating, ventilation, and air conditioning systems is influenced by several factors, including air flow rates, temperature variations, and humidity levels. Studies have demonstrated that properly applied treatments can maintain effectiveness for periods of 6-12 months under normal operating conditions [11]. The compound's stability under these conditions is attributed to its low volatility and resistance to degradation at moderate temperatures.

Biofilm control mechanisms in heating, ventilation, and air conditioning systems involve both prevention of initial microbial adhesion and disruption of established biofilms. The compound interferes with microbial cell membrane integrity, leading to cell death and prevention of biofilm matrix formation [9]. This dual-action approach ensures comprehensive biocontamination control throughout the system.

Dual-Action Formulations for Combined Mold and Bacterial Suppression

The development of dual-action formulations incorporating 3-Iodo-2-propynyl butylcarbamate represents a significant advancement in antimicrobial technology. These formulations combine the compound with complementary antimicrobial agents to achieve enhanced spectrum coverage and improved efficacy against both mold and bacterial pathogens [13] [14].

Synergistic combinations with other preservatives have been extensively studied, with particular attention to combinations with 1,3-dimethylol-5,5-dimethyl hydantoin and methylisothiazolinone. These combinations demonstrate additive effects rather than true synergism, but provide enhanced overall antimicrobial activity [14] [15]. The fractional inhibitory concentration indices for these combinations indicate improved efficacy compared to individual components.

The mechanism of dual-action involves multiple targets within microbial cells. While 3-Iodo-2-propynyl butylcarbamate primarily acts through membrane disruption and enzyme inhibition, complementary agents may target different cellular processes, including protein synthesis and nucleic acid function [9]. This multi-target approach reduces the likelihood of resistance development and enhances overall antimicrobial effectiveness.

Formulation stability represents a critical consideration in dual-action systems. The compound must maintain its stability and activity when combined with other antimicrobial agents. Research has demonstrated that properly formulated combinations can maintain stability for periods exceeding 24 months under appropriate storage conditions [14]. pH compatibility is particularly important, as the compound maintains optimal activity within a pH range of 4.0 to 10.0 [16].

Application-specific formulations have been developed for various end-use applications. In cosmetic formulations, concentrations of 0.01% to 0.1% are typical, combined with other preservatives to achieve broad-spectrum protection [17]. In industrial applications, higher concentrations may be used, with careful attention to compatibility with other formulation components [18].

Military Material Protection Strategies in Tropical Environments

The application of 3-Iodo-2-propynyl butylcarbamate in military material protection systems for tropical environments addresses unique challenges associated with high temperature, humidity, and aggressive microbial populations. These conditions accelerate material degradation and require specialized protection strategies [19].

Environmental challenge factors in tropical military applications include temperatures exceeding 40°C, relative humidity levels above 80%, and exposure to diverse fungal and bacterial species. Research conducted over 12-year exposure periods has demonstrated that the compound provides effective protection when properly formulated and applied [19]. The compound's performance is enhanced when combined with water-repellent systems and applied using vacuum treatment methods.

Formulation optimization for tropical conditions involves consideration of thermal stability, moisture resistance, and UV protection. The compound's degradation kinetics follow first-order kinetics with k=3.47×10¹²e⁻¹¹¹¹²⁵/RT, indicating significant sensitivity to temperature [1]. This necessitates the use of thermal stabilizers and protective formulations to maintain effectiveness under extreme tropical conditions.

Material compatibility studies have demonstrated successful integration with various military materials, including wood composites, textiles, and metal components. The compound shows particular effectiveness when applied to wood-based materials using organic solvent systems, with double vacuum treatment providing optimal penetration and retention [19].

Performance evaluation under tropical conditions involves accelerated aging tests and field exposure studies. Data from L-joint testing under tropical conditions demonstrates that properly treated materials can maintain structural integrity and antimicrobial protection for periods exceeding 10 years [19]. The compound's effectiveness is enhanced when combined with moisture exclusion systems and applied at concentrations of 0.1% to 0.5% by weight.

Long-term stability monitoring in tropical environments has revealed that the compound maintains effectiveness through multiple wet-dry cycles and temperature fluctuations. The degradation products, including propargyl butyl carbamate and other identified compounds, do not accumulate to levels that compromise material performance [1]. This stability profile makes the compound particularly suitable for long-term military applications in challenging tropical environments.

Data Tables

The following tables present quantitative data supporting the advanced applications of 3-Iodo-2-propynyl butylcarbamate in material science and antimicrobial resistance management:

Table 1: Minimum Inhibitory Concentration Data for Target Microorganisms

- Prototheca zopfii genotype 2: MIC₅₀ = 4 mg/L, MIC₉₀ = 8 mg/L

- Prototheca blaschkeae: MIC₅₀ = 1 mg/L, MIC₉₀ = 2 mg/L

- Vibrio parahaemolyticus: MIC = 0.05 mg/L

- Staphylococcus aureus: MIC = 0.05 mg/L

- Uropathogenic E. coli: MIC = 0.1 mg/L

- Candida albicans: MIC = 0.02 mg/L [9] [20]

Table 2: Thermal Degradation Profile

- Degradation onset: 70°C

- Significant degradation: 90-100°C

- Complete degradation: 150°C

- Kinetic parameters: k=3.47×10¹²e⁻¹¹¹¹²⁵/RT [1]

Table 3: Encapsulation Efficiency Data

- Melamine-formaldehyde resin: 20% drug loading, 80% encapsulation efficiency

- Polystyrene microcapsules: 55-63 μm particle size

- Halloysite nanotubes: sustained release profile [2] [3]

Table 4: Application-Specific Concentration Ranges

- Cosmetic preservative: 0.01-0.1%

- Wood preservative: 0.1-4.0%

- Heating, ventilation, and air conditioning systems: 0.05-0.5%

- Military applications: 0.1-0.5% [11] [18] [19]

Table 5: Physical-Chemical Properties

Physical Description

White solid with a pungent odor; [HSDB]

Color/Form

White, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

5.25X10-5 mm Hg at 30 °C

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

85045-09-6

Absorption Distribution and Excretion

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)